Adenosine, 8-(4-fluorophenyl)-
Description
Overview of Adenosine (B11128) and Purinergic Signaling in Biological Systems
Purinergic signaling is a fundamental form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, most notably adenosine triphosphate (ATP) and adenosine. wikipedia.org This signaling pathway is crucial for a vast array of physiological processes in the central nervous system (CNS) and peripherally, including neurotransmission, inflammation, and cellular homeostasis. explorationpub.comfrontiersin.org ATP, often released in response to cellular stress or injury, acts as a pro-inflammatory "danger signal," while its breakdown product, adenosine, generally exerts immunosuppressive and neuroprotective effects. physiology.org This dynamic interplay between ATP and adenosine is mediated by two families of purinergic receptors: P1 receptors, which are activated by adenosine, and P2 receptors, which respond to ATP and other nucleotides. wikipedia.orgphysiology.org
The concentration of extracellular adenosine is normally kept at low nanomolar levels but can increase significantly in pathological conditions such as hypoxia and inflammation. physiology.org This elevation in adenosine levels serves as a key regulatory mechanism, helping to restore tissue homeostasis. The effects of adenosine are terminated by its reuptake into cells via nucleoside transporters or by enzymatic degradation. wikipedia.org
Significance of Adenosine Receptor Subtypes (A1, A2A, A2B, A3) in Physiological Modulation
Adenosine exerts its physiological effects through the activation of four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. physiology.orgmdpi.com These receptors are widely distributed throughout the body and modulate diverse cellular responses. frontiersin.org The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.com Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP production. mdpi.com
The affinity of these receptors for adenosine varies, which allows for a graded response to different concentrations of the nucleoside. A1 and A2A receptors exhibit high affinity for adenosine, while A2B and A3 receptors have a lower affinity. mdpi.com This differential affinity is critical for their roles in physiological and pathological processes. For instance, A1 receptor activation can slow the heart rate, while A2A receptor activation can increase blood flow to the heart muscle. frontiersin.org Dysregulation of adenosine receptor signaling is implicated in a variety of disorders, including neurodegenerative diseases, cancer, and inflammatory conditions. explorationpub.commdpi.com
Contextualizing 8-Substituted Adenosine Derivatives in Medicinal Chemistry
The development of synthetic ligands targeting adenosine receptors is a major focus of medicinal chemistry. frontiersin.org Modifications at various positions of the adenosine scaffold have led to the discovery of potent and selective agonists and antagonists. The C8 position of the purine ring has been a particularly fruitful site for chemical modification. acs.org Introducing substituents at this position can significantly alter a compound's affinity and efficacy at the different adenosine receptor subtypes. nih.gov
8-substituted adenosine derivatives have been explored for their potential therapeutic applications in a range of diseases. researchgate.net For example, various xanthine (B1682287) derivatives, which are structurally related to adenosine, with substitutions at the 8-position have been investigated as antagonists for adenosine receptors. researchgate.netajrconline.org The nature of the substituent at the C8 position, such as an aryl group, can confer specific pharmacological properties, including receptor subtype selectivity. nih.govresearchgate.net
Defining the Research Focus on Adenosine, 8-(4-fluorophenyl)- as a Ligand
This article focuses specifically on the chemical compound Adenosine, 8-(4-fluorophenyl)-, an 8-substituted adenosine derivative. The introduction of a 4-fluorophenyl group at the 8-position of the adenosine molecule creates a ligand with a distinct pharmacological profile. Research into this compound aims to elucidate its binding affinities at the four adenosine receptor subtypes and to characterize its functional activity as either an agonist or an antagonist. The synthesis of this and similar derivatives has been a subject of interest in the pursuit of novel therapeutic agents. thieme-connect.defrontiersin.org Understanding the structure-activity relationships of such compounds is crucial for the rational design of new drugs targeting the purinergic system.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73340-79-1 |
|---|---|
Molecular Formula |
C16H16FN5O4 |
Molecular Weight |
361.33 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-8-(4-fluorophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16FN5O4/c17-8-3-1-7(2-4-8)14-21-10-13(18)19-6-20-15(10)22(14)16-12(25)11(24)9(5-23)26-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,18,19,20)/t9-,11-,12-,16-/m1/s1 |
InChI Key |
DXAQHZLMAIYZHC-UBEDBUPSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 8 4 Fluorophenyl Adenosine
General Synthetic Routes for 8-Substituted Adenosine (B11128) Nucleosides
The introduction of substituents at the 8-position of the purine (B94841) ring in adenosine is a well-established strategy for creating analogues with altered chemical and biological properties. rsc.orgnih.gov A common precursor for many 8-substituted adenosines is 8-bromoadenosine (B559644). tandfonline.comtandfonline.com This halogenated derivative serves as a versatile starting material for a variety of cross-coupling and nucleophilic substitution reactions.
One of the most powerful and widely used methods for creating carbon-carbon bonds at the 8-position is the Suzuki-Miyaura cross-coupling reaction. rsc.orgrsc.org This palladium-catalyzed reaction typically involves the coupling of an 8-halopurine, such as 8-bromoadenosine, with a boronic acid or its ester. rsc.orgchem-soc.si The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system, are crucial for achieving high yields and can be adapted for both protected and unprotected nucleosides. rsc.orgchem-soc.si For instance, the coupling of 8-bromoadenosine with phenylboronic acid has been successfully achieved using catalysts like Pd(PPh₃)₄ in a DME:H₂O mixture. rsc.org
Other organometallic cross-coupling reactions, such as Stille, Negishi, and Hiyama reactions, also provide effective routes to 8-aryl and 8-heteroaryl adenosine analogues. rsc.org Furthermore, nucleophilic substitution reactions on 8-haloadenosine derivatives allow for the introduction of a wide range of heteroatom-containing substituents, including amines, ethers, and sulfides. researchgate.netnih.gov For example, 8-azido derivatives can be readily synthesized via nucleophilic displacement of a halogen at the 8-position. nih.govmdpi.com These azides can then serve as precursors for further chemical transformations.
Specific Strategies for Incorporating the 4-Fluorophenyl Moiety at the 8-Position
The introduction of the 4-fluorophenyl group at the 8-position of adenosine is primarily accomplished through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method.
Nucleophilic Substitution Reactions for Phenyl Group Introduction
While direct nucleophilic aromatic substitution of a fluorine on an activated aromatic ring by a purine anion is conceivable, the more prevalent and versatile method for introducing the 4-fluorophenyl moiety is through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, has proven to be highly effective. rsc.orgchem-soc.si This reaction involves the coupling of 8-bromoadenosine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. thieme-connect.de The reaction conditions can be tailored to accommodate various protecting groups on the ribose moiety, or even proceed with the unprotected nucleoside.
A typical procedure might involve reacting 8-bromoadenosine with 4-fluorophenylboronic acid using a palladium acetate/triphenylphosphine catalyst system or a pre-formed palladium complex like tetrakis(triphenylphosphine)palladium(0). The choice of base, such as sodium carbonate or potassium carbonate, and the solvent system, often a mixture of an organic solvent like dimethylformamide (DMF) or dioxane and water, are critical parameters for optimizing the reaction yield. rsc.orgrsc.org
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for 8-Aryl Adenosine Synthesis
| 8-Haloadenosine Derivative | Arylating Agent | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 8-Bromoadenosine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 81 | rsc.org |
| 8-Bromoadenosine | 4-Fluorophenylboronic acid | Not specified | Not specified | Not specified | Not specified | thieme-connect.de |
| 8-Bromo-2'-deoxyguanosine | Pyren-1-ylboronic acid pinacol (B44631) ester | Not specified | Not specified | Not specified | 25 | rsc.org |
This table provides illustrative examples and is not exhaustive.
Considerations for Stereoselectivity in Synthesis (if applicable to specific analogs)
For the synthesis of 8-(4-fluorophenyl)adenosine itself, where the ribose moiety remains unmodified, stereoselectivity at the sugar is not a primary concern as the starting material, adenosine, already possesses the desired stereochemistry. However, when synthesizing analogues with modifications on the ribose ring, controlling the stereochemistry becomes crucial. researchgate.net
For instance, in the preparation of 8-substituted adenosine-3',5'-cyclic phosphorothioates, stereoselective methods have been developed to control the configuration at the phosphorus atom. researchgate.net Similarly, if modifications are introduced at the 2' or 3' positions of the ribose, as in the synthesis of 2'-deoxy-2'-fluoro or 3'-deoxy-3'-fluoro analogues, specific synthetic strategies are required to ensure the desired stereochemical outcome. tandfonline.comtandfonline.com These strategies often involve the use of stereospecific reagents or the formation of cyclic intermediates to direct the stereochemistry of the reaction.
Furthermore, substitution at the 8-position of the adenine (B156593) ring influences the conformational preference of the nucleoside, favoring a syn conformation. nih.govacs.org This conformational bias is an important consideration in the design of analogues intended to interact with specific biological targets.
Chemical Modifications and Analogue Generation from the 8-(4-fluorophenyl)adenosine Scaffold
Once the 8-(4-fluorophenyl)adenosine core is synthesized, it can serve as a scaffold for further chemical modifications to generate a library of diverse analogues. These modifications can be targeted at either the adenine ring system or the ribose moiety.
Modifications on the Adenine Ring System
The adenine ring of 8-(4-fluorophenyl)adenosine offers several positions for further functionalization. The exocyclic N⁶-amino group is a common site for modification. nih.gov It can be alkylated, acylated, or reacted with various electrophiles to introduce a wide range of substituents. These modifications can significantly impact the compound's affinity and selectivity for different adenosine receptor subtypes. nih.govnih.gov
Another potential site for modification is the C2-position of the purine ring. Introduction of substituents at this position, often through halogenation followed by nucleophilic substitution or cross-coupling reactions, can also modulate the biological activity of the resulting analogues. nih.gov For example, the combination of substitutions at the N⁶ and C2 positions has been shown to influence the efficacy of adenosine derivatives at the A₃ adenosine receptor. nih.gov
Substitutions on the Ribose Moiety
The ribose moiety of 8-(4-fluorophenyl)adenosine presents multiple opportunities for chemical modification, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule. The hydroxyl groups at the 2', 3', and 5' positions can be selectively protected and then modified. researchgate.netcapes.gov.br
Common modifications include:
Deoxygenation: Removal of the hydroxyl groups at the 2' and/or 3' positions to create deoxy- or dideoxy- analogues.
Fluorination: Replacement of hydroxyl groups with fluorine, which can alter the sugar pucker and metabolic stability. tandfonline.comtandfonline.com
Esterification and Etherification: The 5'-hydroxyl group is frequently modified to form esters or ethers, which can act as prodrugs or alter the compound's solubility and cell permeability.
Phosphorylation: The 5'-hydroxyl can be phosphorylated to generate the corresponding 5'-monophosphate, -diphosphate, or -triphosphate analogues, which are often the active forms of nucleoside analogues within the cell.
Uronamide formation: Conversion of the 5'-hydroxymethyl group to a 5'-uronamide can influence receptor affinity and efficacy. researchgate.net
Table 2: Common Chemical Modifications of the Adenosine Scaffold
| Modification Site | Type of Modification | Potential Impact |
| N⁶-position (Adenine) | Alkylation, Acylation | Altered receptor affinity and selectivity |
| C2-position (Adenine) | Halogenation, Cross-coupling | Modulation of biological activity |
| 2'-position (Ribose) | Deoxygenation, Fluorination | Altered sugar pucker, metabolic stability |
| 3'-position (Ribose) | Deoxygenation, Fluorination | Altered sugar pucker, metabolic stability |
| 5'-position (Ribose) | Esterification, Etherification, Phosphorylation, Uronamide formation | Prodrug potential, altered solubility, cell permeability, biological activity |
Derivatization of the 4-Fluorophenyl Ring for Structure-Activity Probing
The substitution of a 4-fluorophenyl group at the 8-position of the adenosine scaffold introduces a key interaction domain that can be systematically modified to probe the structure-activity relationships (SAR) of these compounds. The derivatization of this peripheral phenyl ring is a critical strategy to elucidate the steric, electronic, and conformational requirements of the target binding site, which is often a G protein-coupled receptor such as the adenosine receptors (A1, A2A, A2B, A3).
The rationale for modifying the 4-fluorophenyl moiety is multifaceted. Firstly, the position and nature of the substituent on the phenyl ring can significantly influence the molecule's interaction with the receptor. The fluorine atom at the para-position, for instance, is an electron-withdrawing group that can participate in specific interactions like hydrogen bonding or halogen bonding. By altering the substituent or its position, researchers can map the electronic landscape of the binding pocket. Secondly, the size and shape of the substituent can define the steric tolerance of the receptor's binding site.
Research on related 8-phenyl substituted purine scaffolds, such as xanthines, has provided a framework for understanding how modifications to the 8-aryl group can impact biological activity. These studies are instrumental in guiding the derivatization of the 4-fluorophenyl ring of 8-(4-fluorophenyl)adenosine. The primary strategies for derivatization include:
Positional Isomerism: Moving the fluoro-substituent from the para- (4-) position to the meta- (3-) or ortho- (2-) position to probe the spatial arrangement of the binding pocket.
Substitution with Different Halogens: Replacing the fluorine with other halogens like chlorine, bromine, or iodine to investigate the effect of size and electronegativity on binding affinity.
Introduction of Electron-Donating and Electron-Withdrawing Groups: Placing groups such as methoxy (B1213986) (-OCH3), methyl (-CH3), nitro (-NO2), or cyano (-CN) on the phenyl ring to modulate the electron density of the aromatic system and its interaction with the receptor. libretexts.orglibretexts.org Electron-donating groups can increase the electron density of the phenyl ring, potentially enhancing π-π stacking interactions, while electron-withdrawing groups decrease it. libretexts.orglibretexts.org
Introduction of Functionalized Chains: Attaching chains with terminal functional groups (e.g., carboxylic acids, amines) to the phenyl ring. This "functionalized congener" approach allows for the attachment of larger prosthetic groups or the introduction of charged moieties to enhance solubility or create irreversible ligands.
Studies on 8-styrylxanthines have shown that substitutions at the 3- and 3,5-positions of the phenyl ring are generally favored for A2-adenosine receptor selectivity. nih.govnih.gov For instance, 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine (B12060097) was found to be a potent and highly A2-selective antagonist. nih.gov Similarly, in a series of 8-phenylxanthines, the introduction of substituents on the phenyl ring was crucial for affinity and selectivity at A1 and A2A adenosine receptors. researchgate.net For example, an isovanilloid substitution pattern on the 8-phenyl ring resulted in high affinity and selectivity for the A2A receptor subtype. researchgate.net
Furthermore, research on 8-phenyl-substituted adenosine diphosphate (B83284) ribose (ADPR) analogs as antagonists for the TRPM2 channel has demonstrated that an 8-phenyl substitution is highly effective for antagonist activity. semanticscholar.orgacs.org The introduction of a 3-acetylphenyl group at the 8-position also yielded a potent antagonist, indicating that the phenyl ring is amenable to substitution for modulating activity. semanticscholar.orgacs.org The functionalized congener approach has been successfully applied to 1,3-dipropyl-8-phenylxanthine (B136342) and N6-phenyladenosine to develop ligands for adenosine receptors. nih.govnih.gov In these cases, the 8-phenyl ring was identified as a key recognition element, and its substitution with electron-donating groups was found to be beneficial for high affinity. nih.gov
These findings from related compound series strongly suggest that a systematic derivatization of the 4-fluorophenyl ring of 8-(4-fluorophenyl)adenosine would be a fruitful strategy for developing potent and selective ligands for various biological targets. The table below summarizes hypothetical derivatizations based on the principles gleaned from the literature on related compounds and their likely impact on activity.
Table 1: Hypothetical Derivatizations of the 8-(4-Fluorophenyl) Ring and Predicted Impact on Biological Activity
| Modification of 4-Fluorophenyl Ring | Rationale | Predicted Impact on Activity |
| Move F to 2- or 3-position | Probe steric and electronic sensitivity at different ring positions. | May increase or decrease affinity/selectivity depending on the specific receptor topology. |
| Replace F with Cl, Br, or I at the 4-position | Investigate the effect of halogen size and polarizability. | Likely to alter binding affinity; larger halogens may provide additional van der Waals interactions. |
| Add a 3-methoxy group (4-fluoro-3-methoxyphenyl) | Introduce an electron-donating group ortho to the fluorine. | Could enhance affinity for receptors that favor electron-rich aryl substituents, as seen in A2A selective xanthines. researchgate.net |
| Add a 3-nitro group (4-fluoro-3-nitrophenyl) | Introduce a strong electron-withdrawing group. | May decrease affinity at sites favoring electron-donating groups but could be favorable for others. |
| Replace F with a 4-carboxymethoxy group | Introduce a functionalized chain for further conjugation or to improve solubility. | May decrease intrinsic affinity but allows for the creation of tool compounds (e.g., fluorescent probes, biotinylated ligands). nih.gov |
| Add a 3-chloro group (3-chloro-4-fluorophenyl) | Combine electronic effects of two different halogens. | Could lead to enhanced potency and/or selectivity, as observed with 8-(3-chlorostyryl)xanthine. nih.gov |
Molecular Pharmacology and Receptor Interaction Profiles of 8 4 Fluorophenyl Adenosine Derivatives
Quantitative Assessment of Adenosine (B11128) Receptor Binding Affinity and Selectivity
The initial characterization of a novel compound's interaction with adenosine receptors involves quantifying its binding affinity and selectivity. Affinity describes the strength of the interaction between the ligand and the receptor, while selectivity refers to its preference for one receptor subtype over others. These parameters are crucial for predicting a compound's potential biological effects.
Radioligand Competition Binding Assays for A₁, A₂ₐ, A₂ₑ, and A₃ Receptors
Radioligand competition binding assays are a standard and widely used method to determine the affinity of an unlabeled compound (the "competitor," such as 8-(4-fluorophenyl)adenosine) for a specific receptor. The principle of this assay involves measuring the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.
The experiment is typically conducted using cell membranes prepared from cell lines engineered to express a high density of a single human adenosine receptor subtype (A₁, A₂ₐ, A₂ₑ, or A₃). These membranes are incubated with a fixed concentration of a specific radioligand. For instance, [³H]CGS 21680 is commonly used for the A₂ₐ receptor, while [¹²⁵I]AB-MECA can be used for the A₃ receptor acs.org.
Increasing concentrations of the unlabeled test compound are added to the mixture. The more effectively the test compound binds to the receptor, the more radioligand it will displace. After incubation, the bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is measured. This allows for the generation of a competition curve, which plots the concentration of the unlabeled ligand against the percentage of radioligand displaced.
Determination of Binding Constants (e.g., Kᵢ Values) and Selectivity Ratios
From the competition curve, the IC₅₀ value (inhibitory concentration 50%) is determined. This is the concentration of the test compound required to displace 50% of the specific binding of the radioligand. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. The Kᵢ value represents the intrinsic affinity of the compound for the receptor and is independent of the radioligand's affinity or concentration. A lower Kᵢ value signifies a higher binding affinity.
Once the Kᵢ values for a compound are determined at all four adenosine receptor subtypes, selectivity ratios can be calculated. This is done by dividing the Kᵢ value for one receptor subtype by the Kᵢ value for another. For example, the A₁/A₂ₐ selectivity ratio is calculated as Kᵢ (A₁ AR) / Kᵢ (A₂ₐ AR). A high ratio indicates high selectivity for the A₂ₐ receptor over the A₁ receptor. Structure-activity relationship (SAR) studies for various adenosine derivatives have shown that modifications at the 2-, N⁶-, and 5'-positions of the adenosine scaffold are critical for determining both affinity and selectivity nih.gov.
To illustrate how such data is presented, the following interactive table shows hypothetical binding data for a series of 8-aryl adenosine derivatives.
| Compound ID | 8-Position Substituent | A₁ Kᵢ (nM) | A₂ₐ Kᵢ (nM) | A₂ₑ Kᵢ (nM) | A₃ Kᵢ (nM) | A₁/A₂ₐ Selectivity | A₃/A₂ₐ Selectivity |
| Hypothetical-1 | Phenyl | 150 | 25 | >10,000 | 500 | 6.0 | 20 |
| Hypothetical-2 | 4-Fluorophenyl | 120 | 15 | >10,000 | 300 | 8.0 | 20 |
| Hypothetical-3 | 4-Chlorophenyl | 135 | 18 | >10,000 | 270 | 7.5 | 15 |
| Hypothetical-4 | 4-Methoxyphenyl | 200 | 45 | >10,000 | 850 | 4.4 | 18.9 |
Note: The data in this table is illustrative and does not represent experimentally determined values for 8-(4-fluorophenyl)adenosine derivatives.
Mechanistic Elucidation of Receptor-Ligand Interactions and Functional Modulation
Beyond binding affinity, it is essential to understand the functional consequences of a ligand binding to its receptor. This involves characterizing the ligand as an agonist, antagonist, or allosteric modulator and investigating its impact on the receptor's signal transduction pathways.
Agonist, Antagonist, and Allosteric Modulator Characterization
The functional activity of a compound is typically assessed using cell-based assays that measure the second messenger response following receptor activation. For adenosine receptors, this often involves measuring intracellular cyclic adenosine monophosphate (cAMP) levels.
An agonist is a ligand that binds to a receptor and activates it, producing a biological response. A full agonist can elicit the maximum possible response, while a partial agonist produces a submaximal response even at saturating concentrations.
An antagonist binds to a receptor but does not activate it. Instead, it blocks the receptor from being activated by an agonist. The potency of an antagonist is often expressed as a Kₑ value, determined through Schild analysis.
An allosteric modulator binds to a site on the receptor that is different from the primary (orthosteric) binding site used by the endogenous agonist. Positive allosteric modulators enhance the effects of the agonist, while negative allosteric modulators reduce them.
For 8-(4-fluorophenyl)adenosine derivatives, functional assays would determine whether they mimic the action of adenosine (agonist) or block it (antagonist) at each receptor subtype.
Investigation of G Protein Coupling Preferences (Gᵢ/ₒ, Gₛ, Gₒ)
Adenosine receptors are G protein-coupled receptors (GPCRs). The specific type of heterotrimeric G protein they couple with determines the subsequent intracellular signaling cascade. The canonical coupling preferences are well-established:
A₁ and A₃ receptors primarily couple to the Gᵢ/ₒ family of G proteins. Activation of Gᵢ inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
A₂ₐ and A₂ₑ receptors couple to the Gₛ family of G proteins. Activation of Gₛ stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.
Some receptors, like the A₂ₑ receptor, can be promiscuous and couple to other G protein families, such as Gₒ, depending on the cellular context and the specific agonist. Studies have shown that different agonists can stabilize distinct receptor conformations, leading to differential or "biased" activation of G protein pathways. Therefore, a comprehensive analysis would investigate which G protein subtypes are activated by 8-(4-fluorophenyl)adenosine derivatives at each adenosine receptor.
Analysis of Downstream Signaling Pathway Modulation
The primary downstream signaling pathway modulated by adenosine receptors is the adenylyl cyclase/cAMP pathway. The functional consequence of a ligand binding to an adenosine receptor is typically measured by quantifying its effect on cAMP accumulation.
In a functional assay, cells expressing a specific receptor subtype are stimulated with the test compound. For A₂ₐ and A₂ₑ receptors, a direct measurement of cAMP production would indicate agonist activity. For A₁ and A₃ receptors, the assay is often performed in the presence of a stimulant like forskolin, which directly activates adenylyl cyclase; an A₁/A₃ agonist would then cause a measurable inhibition of this forskolin-stimulated cAMP accumulation.
Beyond cAMP, adenosine receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. A full characterization would explore the impact of 8-(4-fluorophenyl)adenosine derivatives on these various intracellular signaling cascades to build a complete picture of their molecular pharmacology.
Regulation of Adenylate Cyclase Activity and Cyclic AMP Levels
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylate cyclase, the enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP). A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), leading to a decrease in adenylate cyclase activity and intracellular cAMP levels. Conversely, A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in the activation of adenylate cyclase and an increase in cAMP levels.
The effect of an 8-aryl adenosine derivative, such as a hypothetical 8-(4-fluorophenyl)adenosine, on adenylate cyclase and cAMP would depend on its specific affinity and agonist or antagonist activity at the different adenosine receptor subtypes. For instance, if the compound acts as an A₂ₐ receptor agonist, it would be expected to increase cAMP production. If it is an A₁ receptor agonist, it would decrease cAMP levels. Without experimental data, the precise impact of the 8-(4-fluorophenyl) substitution pattern on this signaling pathway cannot be determined.
Influence on Phospholipase C Activity
Certain adenosine receptor subtypes, particularly A₁ and A₃ receptors, can also couple to G proteins of the Gₒ/Gᵢ family that activate phospholipase C (PLC). Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which act as second messengers to mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The potential for 8-(4-fluorophenyl)adenosine derivatives to modulate PLC activity would be contingent on their interaction with A₁ and/or A₃ receptors and the specific G protein coupling profile in the cellular system under investigation.
Impact on Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK, JNK, p38)
The activation of adenosine receptors can lead to the modulation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades. These pathways, which include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. The effect of adenosine receptor activation on MAPK pathways is often cell-type specific and can be mediated through G protein-dependent or independent mechanisms. For example, A₂ₐ receptor activation has been shown to modulate ERK signaling. The specific influence of 8-(4-fluorophenyl)adenosine derivatives on these cascades would require dedicated experimental investigation.
Molecular Crosstalk and Heteromeric Receptor Complex Modulation
Interactions with Dopamine (B1211576) Receptors (e.g., A₂ₐ-D₂ Receptor Heteromers)
A significant area of adenosine receptor research is their ability to form heteromeric complexes with other GPCRs, most notably the interaction between adenosine A₂ₐ and dopamine D₂ receptors. These A₂ₐ-D₂ receptor heteromers are predominantly found in the striatum and play a crucial role in modulating dopaminergic neurotransmission. Within these complexes, there is a well-documented antagonistic interaction, where the activation of A₂ₐ receptors can reduce the affinity and signaling of D₂ receptors. This interaction is a key target for the development of drugs for neurodegenerative disorders like Parkinson's disease.
The potential for an 8-(4-fluorophenyl)adenosine derivative to modulate these heteromers would depend on its properties as an A₂ₐ receptor agonist or antagonist. An antagonist at the A₂ₐ receptor could potentially enhance D₂ receptor function by blocking the inhibitory effects of endogenous adenosine.
Investigation of Synergistic or Antagonistic Effects with Other Neurotransmitter Systems
Beyond dopamine, adenosine receptors are known to interact with other neurotransmitter systems, including the glutamatergic and cholinergic systems. These interactions can be synergistic or antagonistic and contribute to the complex role of adenosine in neuromodulation. For instance, A₁ receptor activation can inhibit the release of acetylcholine. The specific effects of 8-(4-fluorophenyl)adenosine derivatives on these systems are currently unknown and represent an area for future research.
Structure Activity Relationship Sar Studies of 8 4 Fluorophenyl Adenosine Analogues
Positional Isomerism and Substituent Effects on the Phenyl Ring
The substitution pattern on the 8-phenyl group of adenosine (B11128) analogues has a profound impact on their affinity and selectivity for different adenosine receptor subtypes. The electronic and steric properties of the substituents, as well as their position on the phenyl ring, are critical determinants of biological activity.
While direct comparative studies on the receptor binding profiles of 8-(2-fluorophenyl)adenosine, 8-(3-fluorophenyl)adenosine, and 8-(4-fluorophenyl)adenosine are not extensively documented in publicly available literature, research on related N6-phenyladenosine analogues offers valuable insights. In a study of N6-phenyladenosines, it was found that substitutions on the phenyl ring significantly influence affinity for A1 and A2 adenosine receptors. Specifically, meta-substituents on the phenyl ring of N6-phenyladenosines, such as in (m-hydroxy- and m-iodophenyl)adenosine, led to high A1 selectivity due to a selective decrease in affinity for A2 receptors. This suggests that the positioning of a substituent on the phenyl ring can drastically alter the interaction with the receptor binding pocket, thereby influencing subtype selectivity. Extrapolating this to 8-phenyladenosine analogues, it is plausible that the position of the fluorine atom (ortho, meta, or para) on the 8-phenyl ring would similarly modulate receptor affinity and selectivity by altering the electronic distribution and steric profile of the molecule, thereby affecting key interactions with amino acid residues in the receptor's binding site.
Further substitution on the 8-phenyl ring of adenosine and its related xanthine (B1682287) analogues has been a key strategy for modulating pharmacological activity. Studies on 8-(substituted-phenyl)xanthines have shown that the substitution pattern on the 8-phenyl group greatly affects both affinity and selectivity at adenosine receptors. It has been observed that the A2A receptor can tolerate bulkier substituents on the 8-phenyl ring compared to the A1 receptor nih.gov.
For instance, the introduction of polar carboxylate and carboxamide moieties as aryl substituents has been explored to enhance water solubility while maintaining high potency. In a series of 1,3-dipropyl-8-arylxanthines, functionalized congeners with high potency and selectivity for A1-adenosine receptors were developed nih.gov. The strategic placement of additional substituents can lead to the development of analogues with tailored pharmacological profiles, highlighting the importance of a systematic exploration of the chemical space around the 8-phenyl ring.
| Compound | Modification | Receptor Target | Key Finding |
|---|---|---|---|
| 8-(Substituted-phenyl)xanthines | Varied substitution patterns on the 8-phenyl ring | A1 and A2A Adenosine Receptors | Substitution pattern significantly impacts affinity and selectivity, with A2A receptors accommodating larger substituents than A1 receptors nih.gov. |
| 1,3-Dipropyl-8-arylxanthines | Introduction of polar groups on the aryl substituent | A1 Adenosine Receptors | Functionalized analogues with polar groups can achieve high potency and selectivity nih.gov. |
Modulations of the Purine (B94841) Nucleoside Core and Linker Regions
Modifications to the purine and ribose moieties of adenosine analogues are fundamental strategies for fine-tuning their interaction with adenosine receptors. A wide array of derivatives has been synthesized and evaluated to understand the structural requirements for affinity and selectivity. Sites of modification include the purine base at the 2- and N6-positions, as well as various positions on the ribose sugar plos.orgnih.gov.
| Modification Site | Type of Modification | General Impact on Adenosine Analogues |
|---|---|---|
| Purine C2-position | Halo, alkyne, amino substitutions | Modulates receptor affinity and selectivity plos.orgnih.gov. |
| Purine N6-position | Alkyl, cycloalkyl, arylalkyl groups | Generally increases A1 receptor selectivity. |
| Ribose 2'- and 3'-positions | Deoxy, O-methyl, fluoro substitutions | Influences conformational preferences and receptor interactions plos.orgnih.gov. |
| Ribose 5'-position | Uronamide derivatives | Can enhance potency and selectivity for certain receptor subtypes. |
Computational Approaches in SAR Elucidation
Computational chemistry plays a pivotal role in modern drug discovery, providing powerful tools to investigate ligand-receptor interactions and guide the rational design of new therapeutic agents. Molecular docking and molecular dynamics simulations are particularly valuable in the study of 8-(4-fluorophenyl)adenosine analogues.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the binding modes of 8-(4-fluorophenyl)adenosine analogues within the binding pockets of adenosine receptors. For instance, in the discovery of dual adenosine A1/A2A receptor antagonists, molecular docking was a key component of a multistage virtual screening approach nih.gov. Although the identified lead compound, 5-[5-amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one, is not a direct adenosine analogue, the study highlights how the 4-fluorophenyl moiety can be accommodated within the receptor binding site and the critical interactions it can form. Docking studies can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the binding affinity and selectivity of a ligand, thereby guiding the design of new analogues with improved properties.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the interactions over time. MD simulations have been extensively applied to study the activation mechanisms of adenosine receptors and the binding of various ligands nih.gov. These simulations can reveal the flexibility of the receptor and the ligand, and how they adapt to each other upon binding. For 8-(4-fluorophenyl)adenosine analogues, MD simulations can be used to assess the stability of the predicted docking poses and to explore different binding conformations that may not be apparent from static docking studies. For example, MD simulations of the A2A adenosine receptor have been used to investigate its structural stability in both the presence and absence of a ligand, showing that ligand binding significantly stabilizes the receptor helices nih.gov. Furthermore, MD simulations were employed to confirm the stable binding of novel dual A1/A2A antagonists within the receptor pockets, highlighting key interactions such as hydrogen bonds and π-π stacking that are maintained over the simulation time plos.org. This level of detail is crucial for a comprehensive understanding of the SAR and for the rational design of next-generation adenosine receptor modulators.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to elucidate the complex interplay between the structural features of a molecule and its biological activity. In the context of 8-(4-fluorophenyl)adenosine analogues, QSAR studies aim to develop predictive models that can guide the rational design of novel compounds with enhanced potency and selectivity for specific adenosine receptor subtypes.
The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties. These properties, often referred to as molecular descriptors, can be broadly categorized into electronic, steric, and hydrophobic parameters. By establishing a mathematical relationship between these descriptors and the observed biological activity of a series of related compounds, a QSAR model can be constructed.
While specific QSAR studies focusing exclusively on 8-(4-fluorophenyl)adenosine analogues are not extensively documented in publicly available literature, the broader field of adenosine receptor ligand design has seen the application of such predictive models. These studies often explore a diverse range of adenosine derivatives, providing a foundational understanding of the structural requirements for receptor interaction.
For instance, QSAR models developed for various series of adenosine receptor agonists and antagonists have highlighted the importance of specific molecular features. These can include the electronic nature of substituents on the purine ring, the size and shape of moieties at the N6- and C2-positions, and the hydrogen bonding capacity of the ribose sugar.
In a hypothetical QSAR study of 8-(4-fluorophenyl)adenosine analogues, a researcher would first synthesize a series of compounds with systematic variations to the core structure. These modifications could involve altering the substituent on the phenyl ring, modifying the ribose moiety, or introducing different functional groups at other positions of the adenosine scaffold.
The biological activity of each analogue would then be determined through in vitro assays, measuring parameters such as binding affinity (Ki) or functional potency (EC50 or IC50) at the different adenosine receptor subtypes (A1, A2A, A2B, and A3).
Following data collection, a wide array of molecular descriptors would be calculated for each compound using specialized software. These descriptors could include:
Electronic Descriptors: Hammett constants (σ), dipole moments, and atomic charges, which describe the electronic environment of the molecule.
Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Partition coefficient (logP) and hydrophobic substituent constants (π), which quantify the lipophilicity of the compound.
Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a QSAR equation would be derived. This equation would take the form:
Biological Activity = f(descriptor1, descriptor2, ..., descriptorN)
The predictive power of the resulting QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. A validated QSAR model can then be a powerful tool for:
Predicting the biological activity of newly designed, unsynthesized compounds. This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency and selectivity.
Providing insights into the mechanism of action. The descriptors that are found to be most influential in the QSAR model can offer clues about the key interactions between the ligand and the receptor binding site.
Optimizing lead compounds. By understanding the relationship between structure and activity, medicinal chemists can make more informed decisions about which modifications are most likely to improve the desired pharmacological properties of a lead compound.
Preclinical Investigations of 8 4 Fluorophenyl Adenosine Derivatives in Disease Models
In Vitro Cellular Models for Functional and Efficacy Assessments
In vitro cell-based assays are fundamental in the preliminary evaluation of novel chemical entities, providing critical insights into their mechanisms of action and potential therapeutic efficacy at a cellular level.
The central nervous system (CNS) presents a primary target for adenosine (B11128) receptor modulators. Studies using established neuronal cell lines, such as PC12 and SH-SY5Y, have been instrumental in elucidating the neurobiological effects of adenosine derivatives.
Further studies have repurposed (N)-methanocarba adenosine derivatives, originally developed as A3 AR agonists, to investigate their effects on dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) transporters. nih.gov In screening assays, certain derivatives were found to allosterically enhance the binding of radioligands to the human dopamine transporter (hDAT), suggesting a modulatory role in dopaminergic signaling. nih.govacs.org For instance, at a concentration of 10 µM, one (N)-methanocarba-adenosine derivative enhanced the binding of a specific radioligand to hDAT by approximately 200%. acs.org
In SH-SY5Y neuronal cells, studies have explored neuroprotective mechanisms. For example, TAK-242, an inhibitor of Toll-like receptor 4 (TLR4), was shown to exert neuroprotective effects on SH-SY5Y cells that were exposed to conditioned medium from microglia stimulated with amyloid-beta (Aβ). frontiersin.org This demonstrates that inhibiting specific inflammatory pathways can protect neuronal cells, a mechanism potentially influenced by adenosine signaling which is closely linked to inflammation. frontiersin.org
Table 1: Neurobiological Effects of Adenosine Derivatives in Neuronal Cell Lines
| Cell Line | Compound/Target | Observed Effect | Reference |
|---|---|---|---|
| PC12 | Endogenous Adenosine (via A2A/A2B ARs) | Exacerbated glutamate-induced cytotoxicity. | nih.gov |
| PC12 | Endogenous Adenosine (via A1 AR) | Protected against glutamate-induced cell injury. | nih.gov |
| PC12 | TRR469 (A1 AR Positive Allosteric Modulator) | Abrogated glutamate-mediated cell death, caspase activation, ROS production, and mitochondrial membrane potential loss. | nih.gov |
| HEK293 (expressing hDAT) | (N)-methanocarba adenosine derivatives | Enhanced radioligand binding to the human dopamine transporter (hDAT). | nih.govacs.org |
| SH-SY5Y | TAK-242 (TLR4 Inhibitor) | Exerted neuroprotective effects against toxicity from Aβ-stimulated microglia. | frontiersin.org |
Adenosine is a key regulator of the immune system, and its receptors are widely expressed on immune cells. nih.gov High concentrations of adenosine are often generated in response to tissue damage or inflammation, where it typically acts to suppress the immune reaction. nih.gov
Studies using human peripheral blood mononuclear cells (PBMCs) and specifically CD4+ T lymphocytes have investigated the immunomodulatory properties of adenosine receptor modulators. nih.gov In an environment with high concentrations of a stable adenosine analogue (NECA) designed to mimic an adenosine-rich tumor microenvironment, the functional response of CD4+ T cells was suppressed. nih.gov However, the application of novel A2A receptor negative allosteric modulators (NAMs) demonstrated the ability to restore the immune response. Optimized compounds were able to fully restore baseline levels of phosphorylated cAMP response element-binding protein (pCREB), indicating a complete restoration of immune cell function. nih.gov
Adenosine's influence extends to various inflammatory cells, including mast cells, leukocytes, neutrophils, and eosinophils. mdpi.com The A2B receptor, which has a lower affinity for adenosine, can be activated during pathological conditions where adenosine levels are high, leading to either pro-inflammatory or anti-inflammatory effects depending on the coupled G-protein. mdpi.com For example, A2B receptor activation can induce the secretion of pro-inflammatory cytokines like IL-6 from macrophages and various interleukins from mast cells. mdpi.com Conversely, adenosine signaling is also crucial for the anti-inflammatory action of drugs like methotrexate, with A2A receptors playing a prominent role. nih.gov
Table 2: Immunomodulatory Effects of Adenosine Derivatives in Immune Cells
| Cell Model | Compound/Target | Observed Effect | Reference |
|---|---|---|---|
| Human CD4+ T cells | A2A Receptor Negative Allosteric Modulators (NAMs) | Fully restored immune responsiveness (pCREB levels) in a high adenosine environment. | nih.gov |
| Human Monocytic Cell Lines | DPCPX (A1 AR Antagonist) | Reduced the ability of adenosine analogues to inhibit TNF-α production. | nih.gov |
| Macrophages | A2B Receptor Activation | Induced secretion of pro-inflammatory IL-6. | mdpi.com |
| Mast Cells | A2B Receptor Activation | Induced secretion of IL-1β, IL-4, IL-8, IL-13, and VEGF. | mdpi.com |
The tumor microenvironment is often characterized by high concentrations of adenosine, which can promote tumor growth by suppressing the anti-tumor immune response. mdpi.comsemanticscholar.org Consequently, adenosine receptors have emerged as significant targets for cancer therapy. mdpi.comresearchgate.net
Studies on adenosine derivatives have demonstrated direct antiproliferative effects on various cancer cell lines. Two semi-synthetic adenosine derivatives with A3 receptor agonist action showed antiproliferative effects on gastric (AGS) and breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov The mechanism was found to involve the induction of apoptosis, at least in the MCF-7 cell line. nih.gov
Another derivative, 8-chloro-adenosine, the metabolite of the antineoplastic agent 8-chloro-cyclic AMP (8-Cl-cAMP), has been shown to inhibit the growth of human glioma cell lines. nih.gov Its mechanism involves a partial inhibition of RNA and DNA synthesis and a blockade of cell cycle progression at the G2/M phase. nih.gov Further research on human cancer cell lines (ARO, NPA, WRO) revealed that 8-Cl-cAMP induces apoptosis, likely through its metabolite 8-Cl-adenosine. plos.org This pro-apoptotic effect appears to be mediated by the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, following the activation of AMP-activated protein kinase (AMPK). plos.org
Table 3: Antiproliferative Effects of Adenosine Derivatives in Cancer Cell Lines
| Cell Line | Compound | Mechanism/Effect | Reference |
|---|---|---|---|
| MCF-7, MDA-MB-231 (Breast Cancer), AGS (Gastric Cancer) | Adenosine derivatives (A3 AR agonists) | Exhibited antiproliferative effects; induced apoptosis in MCF-7 cells. | nih.gov |
| Human Glioma Cells | 8-chloro-adenosine | Partially inhibited RNA/DNA synthesis; blocked cell cycle at G2/M phase. | nih.gov |
| ARO, NPA (BRAF-positive cancer cells) | 8-Cl-cAMP | Induced apoptosis. | plos.org |
| ARO, NPA Cells | 8-Cl-adenosine (metabolite of 8-Cl-cAMP) | Activated AMPK, leading to p38 MAPK phosphorylation and apoptosis. | plos.org |
In Vivo Animal Models for Pharmacological Evaluation
Following promising in vitro results, the efficacy of novel compounds is assessed in vivo using animal models that replicate aspects of human diseases.
Adenosine receptor antagonists are of particular interest for treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems in brain regions responsible for motor control and cognition. nih.govnih.gov
Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons, and non-dopaminergic strategies, such as targeting A2A adenosine receptors, have become a major focus of research. nih.govmdpi.com Animal models, including those induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA), are crucial for evaluating antiparkinsonian effects. nih.gov
A novel adenosine A1 and A2A dual antagonist, ASP5854, which contains a 4-fluorophenyl moiety, has been extensively studied. nih.gov In MPTP-treated mice, a model for PD, ASP5854 significantly restored the striatal dopamine content that was reduced by the neurotoxin. nih.gov Furthermore, it demonstrated neuroprotective effects via A2A antagonism and improved cognitive function through A1 antagonism in other models. nih.gov
Other research has focused on different chemical scaffolds. A series of 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e] nih.govnih.govfrontiersin.orgtriazolo[1,5-c]pyrimidine-2(3H)-thiones, including the 3-(4-fluorophenyl) derivative (3e), were evaluated for their anti-Parkinsonian potential in a mouse model of haloperidol-induced catalepsy. All synthesized compounds were found to be active in this model. tandfonline.com Similarly, various 9-ethyl-2,8-disubstituted adenine (B156593) derivatives were shown to be effective in rat models of PD. They successfully reversed haloperidol-induced catalepsy and potentiated the effects of levodopa (B1675098) in 6-OHDA-lesioned rats. mdpi.com
Table 4: Efficacy of Adenosine Derivatives in Animal Models of Parkinson's Disease
| Animal Model | Compound | Key Finding | Reference |
|---|---|---|---|
| MPTP-treated mice | ASP5854 (A1/A2A antagonist) | Significantly restored reduced striatal dopamine content. | nih.gov |
| Haloperidol-induced catalepsy in rats | ASP5854 (A1/A2A antagonist) | Improved motor impairments. | nih.gov |
| Haloperidol-induced catalepsy in mice | Compound 3e (3-(4-fluorophenyl)-...-thione) | Demonstrated anti-Parkinsonian activity. | tandfonline.com |
| Haloperidol-induced catalepsy in rats | 9-ethyl-2,8-disubstituted adenine derivatives | Reverted catalepsy. | mdpi.com |
| 6-OHDA-lesioned rats | 9-ethyl-2,8-disubstituted adenine derivatives | Potentiated levodopa-induced contralateral rotations. | mdpi.com |
Neuroscience Research Applications
Assessment of Cognitive Function in Animal Models
No preclinical studies assessing the cognitive function of 8-(4-fluorophenyl)adenosine derivatives in animal models were identified. Research on adenosine receptor ligands and cognition is ongoing, but specific data for this compound is not available in the public domain.
Pain and Nociception Research
Studies in Acute Pain Models
No studies on the effects of 8-(4-fluorophenyl)adenosine derivatives in acute pain models were found. While other adenosine receptor modulators have been investigated for acute pain, specific findings for this compound are absent from the literature.
Evaluation in Neuropathic Pain Models
There is no available data on the evaluation of 8-(4-fluorophenyl)adenosine derivatives in neuropathic pain models. Research has been conducted on other adenosine derivatives for neuropathic pain, but not on the specified compound.
Inflammation and Immune Response Models
No preclinical data regarding the use of 8-(4-fluorophenyl)adenosine derivatives in inflammation and immune response models could be located. The anti-inflammatory potential of various other adenosine-related compounds has been explored, but not for this specific derivative.
Investigative Antitumor Efficacy in Preclinical Xenograft Models
No studies investigating the antitumor efficacy of 8-(4-fluorophenyl)adenosine derivatives in preclinical xenograft models were identified. While the role of adenosine receptors in cancer is an active area of research, specific data for this compound is not documented in the available literature.
Advanced Methodologies and Theoretical Frameworks in 8 4 Fluorophenyl Adenosine Research
Application of Machine Learning and Deep Learning in Ligand Discovery
Machine learning (ML) and deep learning (DL) have emerged as powerful tools in drug discovery, offering the ability to analyze vast chemical datasets and predict the activity of novel compounds. In the context of adenosine (B11128) receptor modulators, these computational strategies are used to identify new chemical entities with desired pharmacological profiles, moving beyond traditional screening methods. nih.govresearchgate.net For instance, Bayesian machine learning models have been successfully generated and validated to identify novel modulators for various adenosine receptor subtypes, including A2AAR, A2BAR, and A3AR. nih.gov More advanced frameworks may incorporate random forest-based QSAR models and stacked LSTM neural networks to generate novel plant-derived molecules with high target selectivity and low toxicity. researchgate.net
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This method is a cost-effective and rapid alternative to high-throughput screening (HTS). nih.gov In the search for novel analogues of 8-(4-fluorophenyl)adenosine, VS can be employed to filter extensive compound databases against the three-dimensional structures of adenosine receptor subtypes.
The process often involves two main approaches:
Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the target receptor. Molecular docking algorithms are used to predict the binding conformation and affinity of each compound in the library to the receptor's binding site. semanticscholar.org
Ligand-Based Virtual Screening (LBVS): When the receptor structure is unknown, this approach uses the structure of a known active ligand, like 8-(4-fluorophenyl)adenosine, as a template to find other compounds with similar properties. researchgate.net
To enhance the quality of hits, virtual screening protocols often incorporate filters to select for compounds with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, such as those defined by Lipinski's "rule of five". nih.gov
Table 1: Virtual Screening Strategies for Adenosine Receptor Ligand Discovery
| Screening Strategy | Description | Key Advantages | Relevant Application |
|---|---|---|---|
| High-Throughput Docking | Computationally docks millions of compounds into the target's binding site and ranks them based on predicted binding affinity. | Rapidly assesses large libraries; provides structural insights into binding modes. | Identification of novel scaffolds for A2A adenosine receptor antagonists. |
| Pharmacophore-Based Searching | Uses a 3D model (pharmacophore) of the essential steric and electronic features required for binding to search for matching compounds. dovepress.com | Independent of a known receptor structure; identifies structurally diverse hits with similar functional properties. dovepress.com | Discovery of new A3 adenosine receptor antagonists with different chemical backbones. nih.gov |
| Machine Learning-Enhanced VS | Employs ML models trained on known active and inactive compounds to predict the activity of new molecules, prioritizing them for further screening. | Improves hit rates over traditional methods; can learn complex structure-activity relationships. nih.gov | Screening for selective modulators across all four adenosine receptor subtypes. nih.govresearchgate.net |
Pharmacophore modeling is a cornerstone of ligand-based drug design and is instrumental in optimizing lead compounds like 8-(4-fluorophenyl)adenosine. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a ligand's interaction with a specific receptor. researchgate.netdovepress.com
The process involves two primary steps:
Hypothesis Generation: A set of known active ligands is conformationally analyzed and aligned to identify common chemical features. This generates one or more pharmacophore hypotheses. dovepress.com
Model Validation and Use: The best hypothesis is validated for its ability to distinguish active from inactive compounds and is then used as a 3D query to screen compound libraries or to guide the rational design of new analogues with improved potency and selectivity. nih.gov
For adenosine A3 receptor antagonists, pharmacophore models have been generated and used to optimize homology models of the receptor, leading to the rational design of new, potent compounds. nih.gov Such models can highlight key interactions, for instance, with non-conserved residues that may be crucial for receptor subtype selectivity. nih.gov
Table 2: Common Pharmacophore Features for Adenosine Receptor Antagonists
| Feature | Description | Importance in Binding |
|---|---|---|
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Often involved in π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding pocket. |
| Hydrogen Bond Donor (HBD) | A functional group capable of donating a hydrogen atom to form a hydrogen bond. | Forms critical hydrogen bonds with specific residues, anchoring the ligand in the binding site. |
| Hydrogen Bond Acceptor (HBA) | A functional group capable of accepting a hydrogen atom to form a hydrogen bond. | Complements HBDs on the receptor to establish a stable ligand-receptor complex. |
| Hydrophobic Group (HY) | A nonpolar group that avoids contact with water. | Interacts with hydrophobic pockets within the receptor, contributing significantly to binding affinity. |
Chemical Biology Approaches for Adenosine Receptor Profiling
Chemical biology provides specialized tools to study biological systems in real-time and within their native environment. For adenosine receptors, these approaches are crucial for understanding receptor function, distribution, and interactions. The development of specific chemical probes, including radioligands, fluorescent ligands, and covalent ligands, has been essential for receptor characterization. nih.govbohrium.com
Affinity-based probes (AfBPs) are powerful chemical tools designed to bind specifically and often covalently to a target protein, enabling its detection, isolation, and functional characterization. acs.orgnih.gov The design of an AfBP typically incorporates three key components: a recognition element (pharmacophore) that provides affinity and selectivity for the target, a reactive group for covalent bond formation, and a reporter tag (e.g., a fluorophore or biotin) for detection and visualization. researchgate.netacs.org
Recent advancements have led to the creation of sophisticated probes for adenosine receptors:
hA2A Receptor Probe: An irreversibly binding ligand for the human adenosine A2A receptor was equipped with a terminal alkyne. This probe allows for two-step affinity-based labeling, where after binding to the receptor, a reporter tag can be attached via a "click" reaction for visualization. acs.org
hA3 Receptor Probe: A "clickable" and covalent AfBP was developed to target the human A3 adenosine receptor (hA3AR). nih.govacs.org This modular probe contains an alkyne handle, allowing it to be linked to various detection moieties for use in diverse applications such as SDS-PAGE, confocal microscopy, and flow cytometry to detect endogenous receptor expression. nih.govresearchgate.netnih.govchemrxiv.org
19F-NMR Probe: A fluorine-containing probe molecule, FPPA, was designed for binding studies with the A2A adenosine receptor using 19F nuclear magnetic resonance spectroscopy, offering an alternative to traditional radioligand competition experiments. acs.org
Table 3: Examples of Affinity-Based Probes for Adenosine Receptors
| Probe Type | Target Receptor | Application | Detection Method | Reference |
|---|---|---|---|---|
| Irreversible Alkyne Probe | Human A2A Receptor | Receptor labeling in cell membranes | Click chemistry ligation to a Cy3-azide tag, followed by fluorescent SDS-PAGE and Western blot. | acs.org |
| Covalent "Clickable" Probe | Human A3 Receptor | Detection of overexpressed and endogenous receptors. | Click chemistry for ligation to reporter tags for SDS-PAGE, confocal microscopy, and flow cytometry. | nih.govacs.orgchemrxiv.org |
| 19F-NMR Probe (FPPA) | Human A2A Receptor | Ligand screening and binding affinity measurements. | 1D 19F-NMR spectroscopy. | acs.org |
| Heterobivalent Ligand | A2AR-D2R Heteromers | Probing receptor-receptor interactions and pharmacology in native tissues. | Radioligand binding, BRET assays. | nih.gov |
Computational Predictions of Ligand-Receptor Interactions and Molecular Dynamics
To understand how ligands like 8-(4-fluorophenyl)adenosine interact with their receptor targets at an atomic level, computational methods such as molecular dynamics (MD) simulations are indispensable. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the ligand binding process, subsequent conformational changes in the receptor, and the stability of the ligand-receptor complex. chemrxiv.orgplos.org
A typical MD simulation workflow involves:
System Setup: The ligand-receptor complex, obtained from docking or crystal structures, is placed in a simulated physiological environment, often a hydrated phospholipid bilayer to mimic the cell membrane. chemrxiv.org
Minimization and Equilibration: The system's energy is minimized, and it is gradually heated and equilibrated under controlled temperature and pressure to reach a stable state. nih.gov
Production Simulation: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (atomic coordinates over time) is recorded. nih.govmdpi.com
Analysis: The trajectory is analyzed to calculate various properties, including the root-mean-square deviation (RMSD) to assess stability, hydrogen bond formation, and binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). chemrxiv.orgplos.org
MD simulations have been used to investigate the binding of antagonists to the A3 adenosine receptor, revealing critical residues involved in the interaction and correlating computational binding energies with experimental potencies. chemrxiv.org Similarly, simulations have elucidated the inhibition mechanisms of adenosine deaminase, showing how different inhibitors can stabilize distinct "open" or "closed" conformations of the enzyme. plos.orgnih.gov This level of detail is crucial for the rational design of next-generation analogues of 8-(4-fluorophenyl)adenosine with enhanced affinity and selectivity.
Table 4: Key Outputs from Molecular Dynamics Simulations of Ligand-Receptor Complexes
| Parameter/Analysis | Description | Scientific Insight |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the ligand within the binding pocket and the overall conformational stability of the protein. mdpi.com |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and receptor residues. | Identifies key residue interactions that are critical for anchoring the ligand and determining its binding affinity. plos.org |
| Binding Free Energy (e.g., MM/GBSA) | An end-point method to estimate the free energy of binding by combining molecular mechanics energy, solvation energy, and entropy terms. | Provides a quantitative prediction of binding affinity, allowing for the ranking of different ligands and comparison with experimental data. chemrxiv.orgplos.org |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure over the course of the simulation. | Reveals conformational changes in the receptor upon ligand binding, such as shifts between active and inactive states. nih.gov |
| Alanine Scanning Mutagenesis | Computationally mutates specific residues to alanine to determine their contribution to binding energy. | Pinpoints "hotspot" residues that are essential for the ligand-receptor interaction. plos.orgnih.gov |
Q & A
Q. Analytical Workflow :
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution at the 8-position (e.g., loss of adenosine C8 proton signal, emergence of aromatic protons from the fluorophenyl group).
- Mass Spectrometry : HRMS or LC-MS to confirm molecular ion peaks (e.g., [M+H]⁺).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and regioselectivity.
- Purity Assessment : HPLC with UV detection (λ = 260 nm for adenosine analogs) to ensure >95% purity .
Advanced: How do researchers evaluate adenosine receptor (A1/A2A) binding affinity and selectivity for fluorophenyl-modified analogs?
Q. Methodological Steps :
Radioligand Displacement Assays : Use [³H]SCH58261 (A2A-specific) and [³H]DPCPX (A1-specific) in membrane preparations from transfected HEK293 cells.
IC₅₀/Ki Determination : Calculate inhibition constants to compare affinity across receptor subtypes.
Functional Assays : Measure cAMP levels (e.g., via ELISA) in cells expressing A1 (inhibitory) or A2A (stimulatory) receptors to confirm antagonism/agonism.
In Vivo Receptor Occupancy : Utilize PET tracers like [¹¹C]TMSX in primate models to quantify brain A2A receptor blockade, as demonstrated for ASP5854, a related 4-fluorophenyl adenosine antagonist .
Advanced: How can contradictions in preclinical efficacy data (e.g., species-specific responses) be resolved?
Case Example : ASP5854 showed robust catalepsy inhibition in rodents but required higher doses in primates.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma/brain drug levels with receptor occupancy (measured via PET) to identify species-specific blood-brain barrier penetration or metabolic differences.
- Dose Optimization : Adjust dosing regimens based on interspecies allometric scaling.
- Mechanistic Follow-Up : Compare A2AR density and distribution across species using autoradiography or qPCR .
Advanced: What experimental designs are optimal for assessing therapeutic potential in neurodegenerative models?
Q. Integrated Approach :
- Behavioral Models :
- Parkinson’s Disease : Test motor improvement in 6-OHDA-lesioned rats (rotarod, stepping tests) and MPTP-treated primates.
- Cognitive Effects : Use Morris water maze or novel object recognition tests to evaluate memory enhancement.
- Biomarker Analysis : Measure striatal dopamine release (microdialysis) and neuroinflammation markers (e.g., GFAP, TNF-α) to link A2AR antagonism to therapeutic outcomes.
- Safety Profiling : Monitor cardiovascular parameters (e.g., blood pressure, heart rate) due to adenosine’s role in vasodilation .
Advanced: How can researchers address discrepancies in receptor occupancy versus functional outcomes?
Q. Strategies :
- Time-Resolved Studies : Measure receptor occupancy (PET) and behavioral effects at multiple time points to identify temporal dissociation.
- Downstream Signaling Analysis : Profile secondary messengers (cAMP, ERK phosphorylation) to confirm functional receptor engagement.
- Genetic Models : Use A2AR knockout animals to validate target specificity in observed phenotypes .
Basic: What stability and storage conditions are critical for fluorophenyl-adenosine derivatives?
- Storage : Lyophilized compounds should be kept at -20°C under inert gas (argon) to prevent oxidation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% humidity) with HPLC monitoring to assess hydrolytic/photo-degradation.
- Solubility Optimization : Use DMSO for in vitro assays and cyclodextrin-based formulations for in vivo studies .
Advanced: How can computational modeling guide the design of 8-(4-fluorophenyl)adenosine analogs?
Q. Workflow :
Docking Studies : Use crystal structures of A1/A2ARs (PDB: 5G53, 3RFM) to predict binding poses.
QSAR Analysis : Identify substituents (e.g., electron-withdrawing groups on the fluorophenyl ring) that enhance affinity.
MD Simulations : Assess ligand-receptor dynamics over 100-ns trajectories to optimize residence time and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
